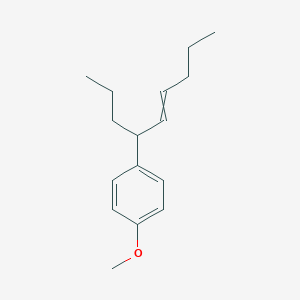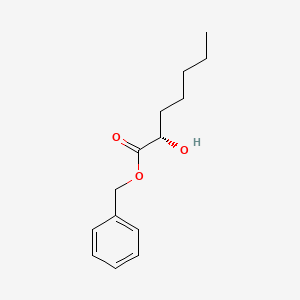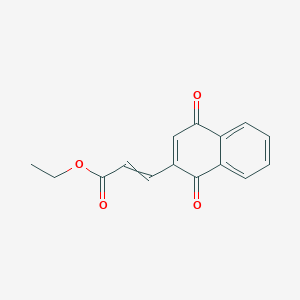
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate is an organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a naphthoquinone moiety, which is responsible for its unique chemical and biological properties.
Métodos De Preparación
The synthesis of Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of 1,4-naphthoquinone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Michael addition followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like primary amines. Major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate involves its interaction with various molecular targets and pathways. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against certain cancer cells and bacteria. Additionally, the compound can interact with specific enzymes and proteins, inhibiting their activity and disrupting cellular processes .
Comparación Con Compuestos Similares
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: A simpler derivative with similar redox properties but lacking the ester functionality, making it less versatile in synthetic applications.
Menadione (Vitamin K3): A naphthoquinone derivative with a methyl group at the 2-position, used as a vitamin supplement and in various therapeutic applications.
Propiedades
Número CAS |
919281-53-1 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
ethyl 3-(1,4-dioxonaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H12O4/c1-2-19-14(17)8-7-10-9-13(16)11-5-3-4-6-12(11)15(10)18/h3-9H,2H2,1H3 |
Clave InChI |
MSGIMEGTWOOUFG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


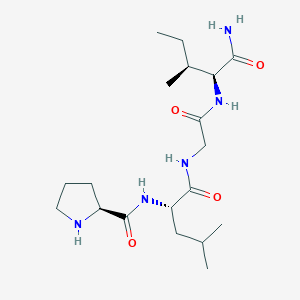
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
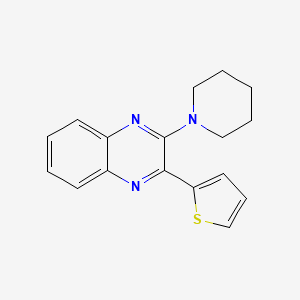
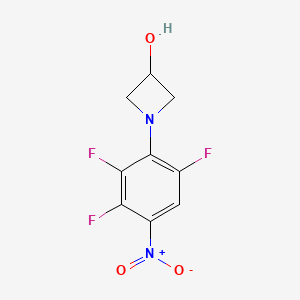
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
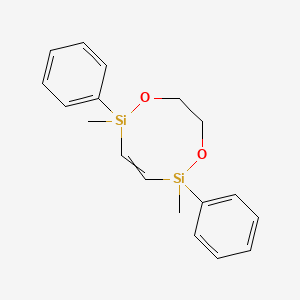
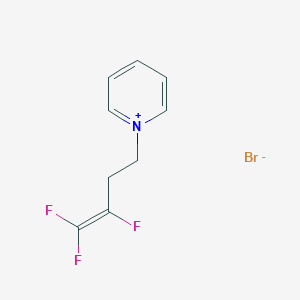
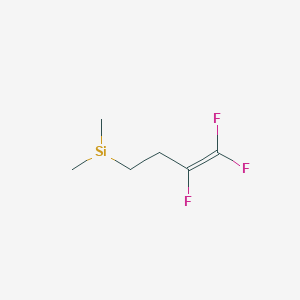
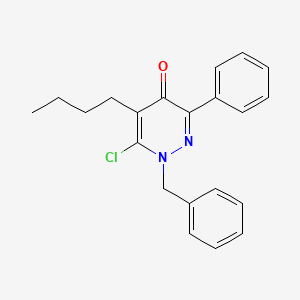
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
